molecular formula C15H8Cl2N4 B2658119 5-Chloro-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 892288-74-3

5-Chloro-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline

Cat. No. B2658119
CAS RN: 892288-74-3
M. Wt: 315.16
InChI Key: OWJUTUPFSYJOPZ-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline is a compound that belongs to the class of triazoloquinazolines . Triazoloquinazolines are a type of heterocyclic compounds that contain a triazole ring fused with a quinazoline ring . These compounds are known for their versatile biological activities, as they can bind to a variety of enzymes and receptors in the biological system .


Synthesis Analysis

The synthesis of triazoloquinazoline derivatives often involves reactions such as Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . For instance, one method involves the condensation of azidobenzoic acid with phenylacetonitrile in methanolic sodium methoxide to give a triazoloquinazoline derivative .


Molecular Structure Analysis

Triazole compounds, including triazoloquinazolines, contain two carbon and three nitrogen atoms in their five-membered aromatic azole chain . This structure allows them to readily bind with various enzymes and receptors in the biological system, contributing to their diverse biological activities .


Chemical Reactions Analysis

Triazoloquinazolines can undergo various chemical reactions due to their heterocyclic nature. For example, acids can convert these compounds into quinazoline derivatives by breaking down the triazole ring . Moreover, they can participate in reactions such as oxidative cyclization, reagent refluxing, and one-pot synthesis .

Mechanism of Action

The mechanism of action of triazoloquinazolines is largely dependent on their structure and the specific biological activities they exhibit. They are capable of binding with a variety of enzymes and receptors in the biological system, which can lead to a range of biological effects .

Future Directions

Given the significant biological activities of triazoloquinazolines, there is ongoing interest in the synthesis and study of these compounds . Future research may focus on developing new synthetic methods, exploring their biological activities, and investigating their potential applications in fields such as biology, pesticides, and medicine .

properties

IUPAC Name

5-chloro-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N4/c16-10-7-5-9(6-8-10)13-15-18-14(17)11-3-1-2-4-12(11)21(15)20-19-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJUTUPFSYJOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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